Cas no 1021256-87-0 (4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide)

4-Chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted thiazole and indole moiety. Its structural complexity suggests potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of biologically active molecules. The presence of the chloro-substituted benzamide group may enhance binding affinity in target interactions, while the thiazole and indole components contribute to its versatility in medicinal chemistry applications. This compound’s well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship (SAR) studies or as a scaffold for novel therapeutic agents.
4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide structure
1021256-87-0 structure
Product Name:4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide
CAS No:1021256-87-0
MF:C21H18ClN3O2S
MW:411.904522418976
CID:6554093
PubChem ID:42208916
Update Time:2025-10-22

4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide
    • VU0639316-1
    • AKOS024503517
    • 4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
    • F5254-0588
    • 4-chloro-N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
    • SR-01000921711-1
    • SR-01000921711
    • 1021256-87-0
    • Inchi: 1S/C21H18ClN3O2S/c22-16-7-5-15(6-8-16)20(27)24-21-23-17(13-28-21)9-10-19(26)25-12-11-14-3-1-2-4-18(14)25/h1-8,13H,9-12H2,(H,23,24,27)
    • InChI Key: LHJVJMNINJGHGP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC1=NC(=CS1)CCC(N1C2C=CC=CC=2CC1)=O)=O

Computed Properties

  • Exact Mass: 411.0808257g/mol
  • Monoisotopic Mass: 411.0808257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 90.5Ų

4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide Pricemore >>

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Additional information on 4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide

4-Chloro-N-{4-[3-(2,3-Dihydro-1H-Indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide (CAS No. 1021256-87-0): A Comprehensive Overview

4-Chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide (CAS No. 1021256-87-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often referred to by its systematic name, is a member of the thiazole class and features a unique combination of functional groups that contribute to its diverse biological activities.

The structure of 4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide includes a chlorobenzene ring, a thiazole ring, and an indole moiety. These structural elements are crucial for its pharmacological properties and have been the focus of numerous studies aimed at understanding its mechanisms of action and potential therapeutic applications.

Recent research has highlighted the potential of 4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide in various therapeutic areas. One notable area of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide has also demonstrated significant antitumor activity. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism behind this activity is thought to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK.

The pharmacokinetic properties of 4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide have also been extensively studied. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. These properties make it an attractive molecule for further development in clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide in various disease conditions. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and preliminary evidence of efficacy in reducing inflammation and tumor growth.

The synthesis of 4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide involves several steps and requires careful control of reaction conditions to ensure high yields and purity. The process typically begins with the formation of the indole derivative, followed by coupling reactions to introduce the thiazole and benzamide moieties. Advances in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale.

In conclusion, 4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-y l)-3-o xoprop yl]- 1 , 3 -th iaz ol - 2 - yl }be nzam ide (CAS No. 1021256 -87 -0) represents a promising molecule with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in clinical settings. As more data becomes available from clinical trials, this compound may prove to be a valuable addition to the arsenal of drugs used to treat inflammatory diseases and cancer.

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